Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate
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Overview
Description
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate: is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is a complex organic compound Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase .
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its functional groups .
Biochemical Pathways
Similar compounds have been involved in the synthesis of 1,3-thiazolidin-2-imines derivatives , suggesting potential involvement in thiazolidine-related biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20127 g/mol) and its structure suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase , suggesting potential cellular effects related to the regulation of nitric oxide.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate typically involves the reaction of tert-butyl acetoacetate with 2-(hydroxymethyl)pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness: Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is unique due to the presence of both a tert-butyl ester and a hydroxymethyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRSJHZOZQZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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